molecular formula C46H94Cl2N2O4 B13738742 Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester CAS No. 18277-83-3

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester

Cat. No.: B13738742
CAS No.: 18277-83-3
M. Wt: 810.2 g/mol
InChI Key: WQROWESFEHPGCA-UHFFFAOYSA-L
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Description

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester typically involves the reaction of hexamethylenediamine with chloroacetic acid, followed by quaternization with dimethyl sulfate and subsequent esterification with hexadecanol . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in molecular biology as a surfactant.

Uniqueness

Ammonium, hexamethylenebis((carboxymethyl)dimethyl-, dichloride, dihexadecyl ester is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds .

Properties

CAS No.

18277-83-3

Molecular Formula

C46H94Cl2N2O4

Molecular Weight

810.2 g/mol

IUPAC Name

(2-hexadecoxy-2-oxoethyl)-[6-[(2-hexadecoxy-2-oxoethyl)-dimethylazaniumyl]hexyl]-dimethylazanium;dichloride

InChI

InChI=1S/C46H94N2O4.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41-51-45(49)43-47(3,4)39-35-31-32-36-40-48(5,6)44-46(50)52-42-38-34-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-44H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

WQROWESFEHPGCA-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

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